

ALK4290 Dihydrochloride: A Potent Tool for Unraveling CCR3 Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALK4290 dihydrochloride

Cat. No.: B10860155

[Get Quote](#)

For researchers, scientists, and drug development professionals, the C-C chemokine receptor 3 (CCR3) has emerged as a compelling target for a range of inflammatory and neovascular diseases. **ALK4290 dihydrochloride**, a potent and orally active CCR3 inhibitor, offers a valuable tool for investigating the physiological and pathological roles of this key chemokine receptor. This guide provides a comparative overview of **ALK4290 dihydrochloride** against other CCR3 antagonists, supported by experimental data and detailed protocols to aid in your research endeavors.

Comparative Analysis of CCR3 Antagonists

ALK4290 dihydrochloride distinguishes itself through its high binding affinity for human CCR3, with a reported K_i of 3.2 nM.[1][2] To provide a broader context for its utility, the following tables summarize the available quantitative data for ALK4290 and other notable CCR3 antagonists. It is important to note that these values are compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Binding and Functional Potency of CCR3 Antagonists

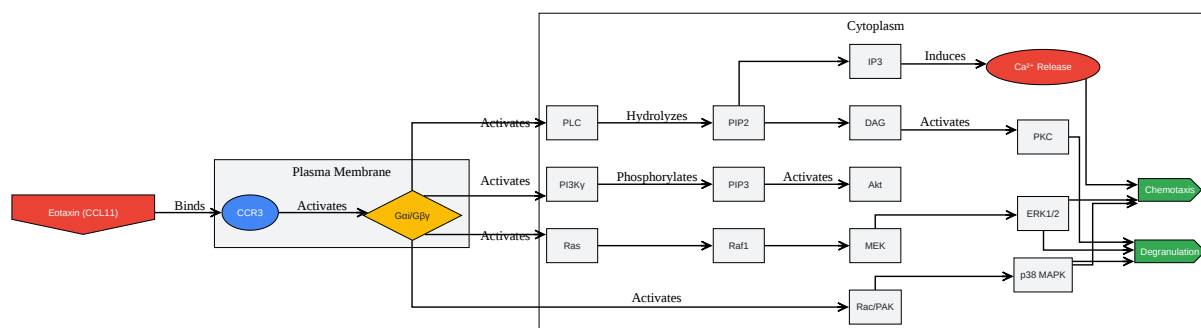
Compound	Target	Assay Type	Species	Potency (IC50/Ki)
ALK4290 dihydrochloride	hCCR3	Binding Affinity (Ki)	Human	3.2 nM[1][2]
YM-344031	CCR3	Ligand Binding	Human	3.0 nM (Eotaxin-1), 16.3 nM (RANTES)
Ca2+ Mobilization	Human	5.4 nM		
Chemotaxis	Human	19.9 nM		
SB-328437	CCR3	Binding Affinity (IC50)	Human	4.5 nM[3]
Ca2+ Mobilization	Human	20-38 nM (ligand-dependent)		
J-113863	hCCR3	Binding Affinity (IC50)	Human	0.58 nM[3]
mCCR3	Binding Affinity (IC50)	Mouse	460 nM[3]	
GW766994	CCR3	Not specified	Not specified	Not specified
UCB-35625 (trans-isomer of J-113863)	CCR1/CCR3	Chemotaxis	Not specified	9.6 nM (CCR1-MIP-1α), 93.7 nM (CCR3-eotaxin)[4]

Table 2: Overview of In Vivo Studies of CCR3 Antagonists

Compound	Model	Key Findings
ALK4290	Neovascular Age-Related Macular Degeneration (nAMD) in humans	Orally administered ALK4290 was associated with improved or stable best-corrected visual acuity in a Phase 2a study of patients with newly diagnosed nAMD. [5] [6]
Sodium Iodate-Induced Retinal Degeneration in mice	Systemic administration reduced the accumulation of peripheral immune cells in the retinal pigment epithelium. [7]	
YM-344031	Allergic Skin Reaction in mice	Oral administration prevented both immediate and late-phase allergic skin reactions.
GW766994	Asthma and Eosinophilic Bronchitis in humans	Did not significantly reduce sputum eosinophils but showed a modest improvement in airway hyperresponsiveness. [8] [9]
Choroidal Neovascularization (CNV) in mice and primates	Systemic administration reduced spontaneous and laser-induced CNV.	
SB-328437	5-Fluorouracil-Resistant Gastric Cancer in vitro	Sensitized resistant cancer cells to 5-fluorouracil. [10]

CCR3 Signaling Pathway

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines such as eotaxin (CCL11), triggers a cascade of intracellular signaling events. These pathways are pivotal in mediating the biological functions associated with CCR3, primarily the recruitment and activation of eosinophils and other inflammatory cells. The diagram below illustrates the key downstream signaling pathways activated by CCR3.



[Click to download full resolution via product page](#)

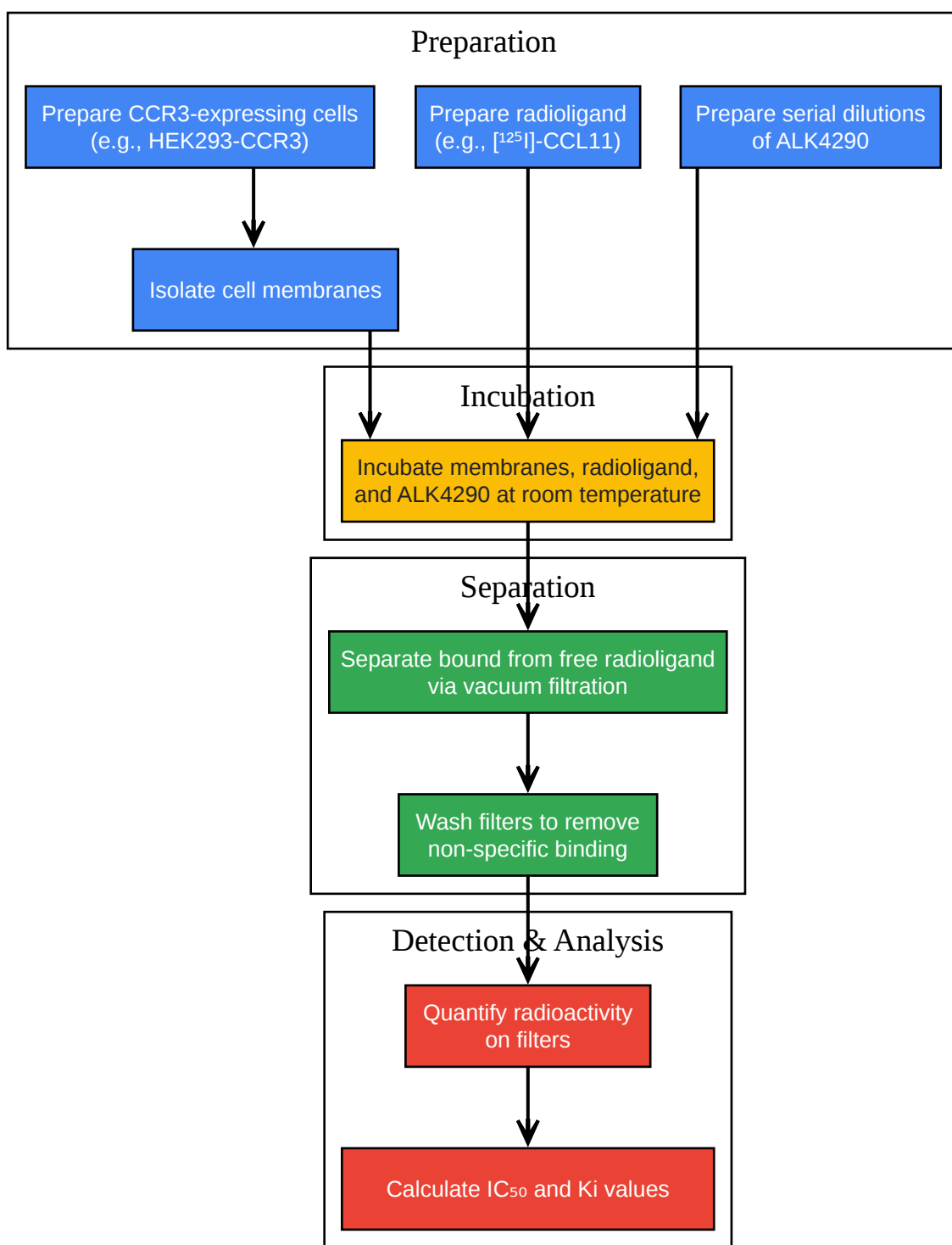
CCR3 Signaling Cascade

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of tool compounds. The following sections provide methodologies for key in vitro assays used to characterize CCR3 antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CCR3 receptor by measuring its ability to displace a radiolabeled ligand.



[Click to download full resolution via product page](#)

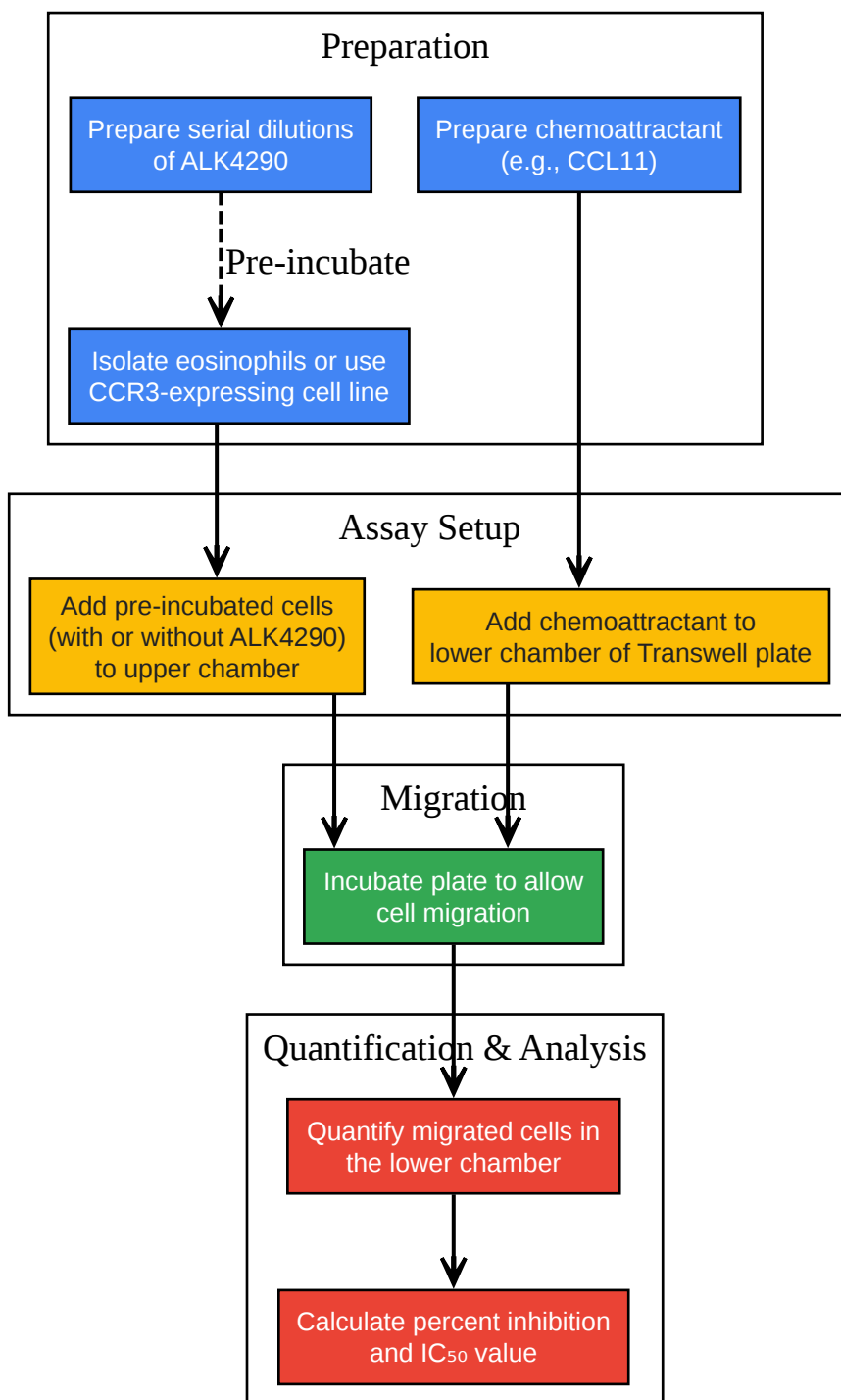
Radioligand Binding Assay Workflow

Methodology:

- Cell Culture and Membrane Preparation:
 - Culture human embryonic kidney (HEK293) cells stably expressing human CCR3.
 - Harvest cells and homogenize in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
- Binding Reaction:
 - In a 96-well plate, combine the cell membrane preparation, a fixed concentration of radiolabeled CCR3 ligand (e.g., [125 I]-CCL11), and varying concentrations of **ALK4290 dihydrochloride** or other test compounds.
 - Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR3 ligand).
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer to minimize non-specific binding.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.



[Click to download full resolution via product page](#)

Chemotaxis Assay Workflow

Methodology:

- Cell Preparation:
 - Isolate primary eosinophils from human peripheral blood or use a cell line endogenously or recombinantly expressing CCR3.
 - Resuspend the cells in an appropriate assay medium.
- Assay Setup:
 - Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower wells.
 - Add the chemoattractant (e.g., CCL11) to the lower wells.
 - In a separate plate, pre-incubate the cells with various concentrations of **ALK4290 dihydrochloride** or other test compounds.
 - Add the pre-incubated cell suspension to the upper wells of the Transwell plate.
- Migration and Quantification:
 - Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration.
 - After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower well.
- Data Analysis:
 - Determine the number of migrated cells for each compound concentration and compare it to the control (no compound).

- Calculate the percentage of inhibition of chemotaxis and plot it against the compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration that occurs upon CCR3 activation.

Methodology:

- Cell Preparation and Dye Loading:
 - Use a CCR3-expressing cell line.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer.
- Assay Procedure:
 - Wash the cells to remove excess dye.
 - Add varying concentrations of **ALK4290 dihydrochloride** or other test compounds to the cells and incubate for a short period.
 - Stimulate the cells with a CCR3 agonist (e.g., CCL11).
- Signal Detection and Analysis:
 - Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
 - Determine the peak fluorescence intensity for each compound concentration.
 - Calculate the percentage of inhibition of the calcium response and plot it against the compound concentration to determine the IC50 value.

Conclusion

ALK4290 dihydrochloride is a potent and selective CCR3 antagonist that serves as a valuable research tool for investigating the role of CCR3 in health and disease. Its high affinity and oral availability make it a versatile compound for both in vitro and in vivo studies. This guide provides a comparative framework and detailed experimental protocols to facilitate the use of **ALK4290 dihydrochloride** in advancing our understanding of CCR3 biology and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Safety and efficacy of an oral CCR3 antagonist in patients with asthma and eosinophilic bronchitis: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of an oral CCR3 antagonist in... [experts.mcmaster.ca]
- 10. Targeting CCR3 with antagonist SB 328437 sensitizes 5-fluorouracil-resistant gastric cancer cells: Experimental evidence and computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ALK4290 Dihydrochloride: A Potent Tool for Unraveling CCR3 Biology]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10860155#alk4290-dihydrochloride-as-a-tool-compound-for-ccr3-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com